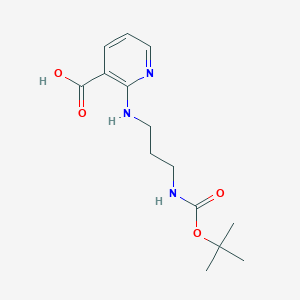

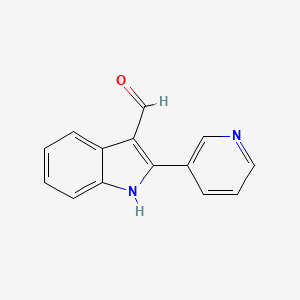

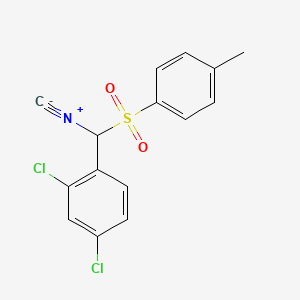

![molecular formula C9H7N5O B1303692 7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine CAS No. 338793-16-1](/img/structure/B1303692.png)

7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine” is a pyrimidine-based compound that has gained significant research interest in the past few years. It is a member of the [1,2,4]triazolo[1,5-a]pyrimidine class . The molecular formula of this compound is C9H7N5O.

Synthesis Analysis

The synthesis of several heterocyclic compounds of the [1,2,4]triazolo[1,5-a]pyrimidine-7-one class, which includes “7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine”, has been described . The structure of these compounds was proven using NMR spectroscopy and HPLC-MS spectrometry .Molecular Structure Analysis

The molecular structure of “7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine” can be confirmed using NMR spectroscopy and HPLC-MS spectrometry .Chemical Reactions Analysis

The inhibitory effect of the synthesized substances, including “7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine”, in relation to copper in neutral and acidic chloride environments within the concentration range of 0.01–1.00 mM has been studied .Physical And Chemical Properties Analysis

The compound “7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine” has a melting point of 262–264 °C .Applications De Recherche Scientifique

Anti-tumor Activities

- Scientific Field : Oncology

- Summary of Application : [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been synthesized and tested for their anti-tumor activities against cancer cell lines (HT-1080 and Bel-7402) using the MTT method .

- Methods of Application : The structures of all the compounds were confirmed by IR, 1H-NMR, MS and elemental analysis .

- Results : Among the synthesized compounds, compound 19 displayed the best anti-tumor activity, with IC50 values of 12.3 μM and 6.1 μM against Bel-7402 and HT-1080 cell lines, respectively .

Pharmacological Activities

- Scientific Field : Pharmacology

- Summary of Application : [1,2,4]triazolo[1,5-a]pyrimidine is an important heterocyclic scaffold known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .

- Methods of Application : Various functional groups are introduced into the [1,2,4]triazolo[1,5-a]pyrimidine moiety to enhance its medicinal properties .

- Results : Several clinical trials and marketed drugs such as Trapidil, Essramycin, Pyroxsulam, DSM-265, Flumetsulam, GNF-6702, and Cevipabulin indicate the potential of [1,2,4]triazolo[1,5-a]pyrimidine moiety with various functional groups in medicinal chemistry .

Anti-Gastric Cancer Activities

- Scientific Field : Oncology

- Summary of Application : [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives have been designed and synthesized to act as anticancer agents against gastric cancer cells MGC-803 via the suppression of ERK signaling pathway .

- Methods of Application : The antiproliferative activities of the target compounds were tested against three human cancer cell lines, MGC-803, HCT-116 and MCF-7 .

- Results : Among them, compound H12 exhibited the most active antiproliferative activities against MGC-803, HCT-116 and MCF-7 cells, with IC50 values of 9.47, 9.58 and 13.1 μM, respectively .

SARS-CoV-2 Main Protease Inhibitors

- Scientific Field : Virology

- Summary of Application : [1,2,4]triazolo[1,5-a]pyrimidin-7-ones have been identified as potential inhibitors of SARS-CoV-2 Main protease, which is crucial for the replication of the virus .

- Methods of Application : The potential of these compounds as COVID-19 drug candidates was evaluated through in silico screening and molecular dynamics simulation .

- Results : The results of these studies are not specified in the available information .

Antitumor Activities

- Scientific Field : Oncology

- Summary of Application : A series of novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been designed and synthesized in order to find novel anti-tumor compounds .

- Methods of Application : The structures of all the compounds were confirmed by IR, 1H-NMR, MS and elemental analysis . Their anti-tumor activities against cancer cell lines (HT-1080 and Bel-7402) were tested by the MTT method .

- Results : Among them, compound 19 displayed the best anti-tumor activity, with IC50 values of 12.3 μM and 6.1 μM against Bel-7402 and HT-1080 cell lines, respectively .

SARS-CoV-2 Main Protease Inhibitors

- Scientific Field : Virology

- Summary of Application : 1,2,4 triazolo[1,5-a] pyrimidin-7-ones have been identified as potential inhibitors of SARS-CoV-2 Main protease, which is crucial for the replication of the virus .

- Methods of Application : The potential of these compounds as COVID-19 drug candidates was evaluated through in silico screening and molecular dynamics simulation .

- Results : The results of these studies are not specified in the available information .

Safety And Hazards

Propriétés

IUPAC Name |

7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5O/c10-8-12-9-11-4-3-6(14(9)13-8)7-2-1-5-15-7/h1-5H,(H2,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZMXGIAIXOTIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=NC3=NC(=NN23)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377317 |

Source

|

| Record name | 7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine | |

CAS RN |

338793-16-1 |

Source

|

| Record name | 7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

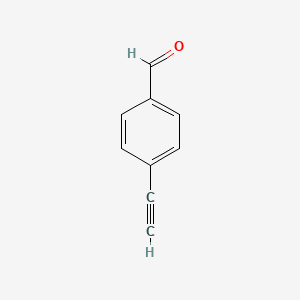

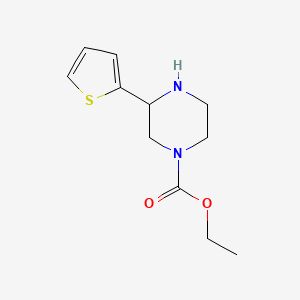

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)

![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1303633.png)